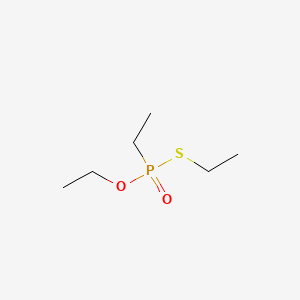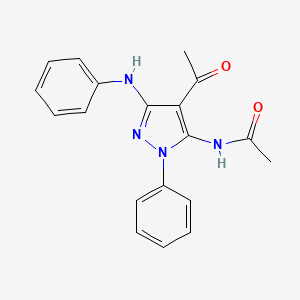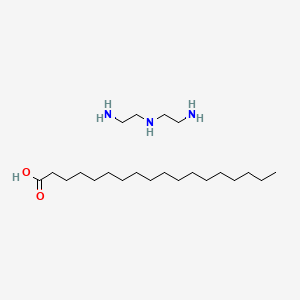
Thymidine, 3'-deoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)-: is a modified nucleoside analog. It is structurally derived from thymidine, a pyrimidine deoxynucleoside, by substituting the 3’ hydroxyl group with a 4-nitro-1H-imidazol-1-yl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using suitable protecting groups.
Nucleophilic Substitution: The protected thymidine undergoes nucleophilic substitution with 4-nitro-1H-imidazole under basic conditions to introduce the 4-nitro-1H-imidazol-1-yl group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of modified nucleosides and nucleotides.
- Employed in the study of nucleic acid interactions and modifications.
Biology:
- Investigated for its potential as an antiviral and anticancer agent.
- Used in studies involving DNA replication and repair mechanisms.
Medicine:
- Explored for its potential therapeutic applications in treating viral infections and cancer.
- Studied for its role in modulating immune responses.
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the synthesis of specialized nucleic acid probes and primers.
作用機序
Molecular Targets and Pathways:
- The compound exerts its effects by incorporating into DNA during replication, leading to chain termination or mutations.
- It targets enzymes involved in DNA synthesis, such as DNA polymerases and thymidylate synthase.
- The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, generating reactive intermediates that cause DNA damage.
類似化合物との比較
Similar Compounds:
Thymidine: The parent compound, which lacks the 4-nitro-1H-imidazol-1-yl modification.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness:
- The presence of the 4-nitro-1H-imidazol-1-yl group imparts unique chemical reactivity and biological activity.
- The compound’s ability to target hypoxic cells makes it a potential candidate for cancer therapy, as hypoxic conditions are common in solid tumors.
特性
| 132149-50-9 | |
分子式 |
C13H15N5O6 |
分子量 |
337.29 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-3-17(13(21)15-12(7)20)11-2-8(9(5-19)24-11)16-4-10(14-6-16)18(22)23/h3-4,6,8-9,11,19H,2,5H2,1H3,(H,15,20,21)/t8-,9+,11+/m0/s1 |
InChIキー |
XUKCCARSWOCHPT-IQJOONFLSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






